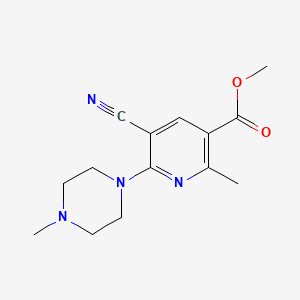

Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

Description

Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate (CAS 306979-92-0) is a heterocyclic compound with a pyridine backbone substituted with cyano, methyl, methylpiperazinyl, and ester functional groups. Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of 274.32 g/mol . The compound is cataloged under MDL number MFCD00793608 and is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-10-12(14(19)20-3)8-11(9-15)13(16-10)18-6-4-17(2)5-7-18/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOVNYSEYGCFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCN(CC2)C)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-cyano-3-pyridinecarboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds similar to methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate exhibit significant antibacterial properties. For instance, derivatives of pyridine compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial survival .

Cancer Therapeutics

The compound has been investigated for its potential as an anticancer agent. Polo-like kinase 1 (Plk1), a target in cancer therapy, has been explored in relation to compounds with similar structures. These compounds inhibit the polo-box domain of Plk1, which is crucial for mitotic progression in cancer cells. The development of inhibitors targeting this domain could lead to new therapeutic strategies against various cancers .

Molecular Recognition and Drug Design

The structural characteristics of this compound make it a candidate for drug design involving molecular recognition processes. The presence of the piperazine ring enhances solubility and interaction with biological targets, facilitating the design of ligands that can bind effectively to protein targets involved in disease mechanisms .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the cyano group can participate in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are analyzed below:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | 306979-92-0 | C₁₄H₁₈N₄O₂ | 274.32 | 4-Methylpiperazine, methyl ester, cyano group |

| Methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | 306979-91-9 | C₁₉H₂₀N₄O₂ | 336.40 | 4-Phenylpiperazine, methyl ester, cyano group |

| 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile | 2640845-93-6 | C₁₇H₂₀ClN₇ | 365.84 | Chlorine, pyrimidine, dimethylamino group |

Physicochemical and Functional Differences

Substituent Effects: The 4-methylpiperazinyl group in the target compound confers moderate basicity and hydrophilicity, whereas the 4-phenylpiperazinyl analogue (CAS 306979-91-9) introduces aromaticity and increased lipophilicity due to the phenyl ring . The chlorine and pyrimidine substituents in CAS 2640845-93-6 enhance electrophilicity and may improve binding to biological targets like enzymes or receptors .

Synthetic Utility: The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids, a common strategy in prodrug design. In contrast, the cyano group in CAS 2640845-93-6 offers stability and serves as a hydrogen bond acceptor . The phenylpiperazine derivative (CAS 306979-91-9) is synthesized via palladium-catalyzed cross-coupling reactions, similar to intermediates described in a 2021 European patent (), which highlights shared synthetic pathways for piperazine-containing pyridines .

Safety and Handling :

- The phenylpiperazine analogue (CAS 306979-91-9) requires stringent safety measures, including inert gas handling and moisture protection, due to its reactivity . The target compound’s safety data are less explicitly documented but likely demands similar precautions for piperazine derivatives.

Biological Activity

Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate (CAS No. 306979-92-0) is a complex chemical compound with significant potential in pharmacological applications. Its structure includes a pyridine ring with various substituents that may influence its biological activity, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 274.32 g/mol. The compound features a cyano group at the 5-position, a methyl group at the 2-position, and a piperazine moiety at the 6-position of the pyridine ring. These functional groups contribute to its reactivity and potential interactions within biological systems .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Compounds structurally similar to this compound have been investigated for their roles as potential antidepressants, anxiolytics, and antipsychotics. The mechanisms underlying its activity are not fully elucidated but may involve interactions with serotonin and dopamine receptors .

Pharmacological Applications

The compound's unique structure positions it as a candidate for several pharmacological applications:

- Neuropharmacology : Potential use in treating mood disorders due to its interaction with neurotransmitter systems.

- Anticancer Research : Investigated for cytotoxic effects against various cancer cell lines.

- Chemical Synthesis : Serves as a building block for developing more complex pharmaceutical agents .

Interaction Studies

Research has indicated that this compound interacts with key neurotransmitter receptors, which are crucial for mood regulation:

| Receptor Type | Interaction Type | Potential Effects |

|---|---|---|

| Serotonin | Binding Affinity | Mood enhancement |

| Dopamine | Modulation | Antipsychotic effects |

These interactions suggest a multifaceted role in psychiatric treatment protocols.

Cytotoxicity Assays

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| U-937 | 2.41 | Cell cycle arrest and apoptosis induction |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various receptors.

- Structural Modifications : Exploring analogs to enhance therapeutic efficacy and reduce side effects.

- In Vivo Studies : Evaluating the pharmacokinetics and safety profile in animal models before clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and nitro reduction. For example:

- Step 1 : Use Pd₂(dba)₃/BINAP catalysts in toluene under nitrogen to introduce the 4-methylpiperazine group .

- Step 2 : Reduce nitro intermediates with Fe powder and NH₄Cl in ethanol .

- Step 3 : Deprotect tert-butyl carbamates using HCl/MeOH followed by neutralization with K₂CO₃ .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 2–5 mol%) and temperature (80–110°C) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano, methyl ester, piperazine protons) .

- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is preferred for high-resolution data to resolve steric effects from the methylpiperazine group .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers ensure compound purity and stability during storage?

- Purity : Employ reverse-phase HPLC with C18 columns (ACN/water gradient) and validate with ≥98% purity thresholds .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methyl ester or cyano group .

Advanced Research Questions

Q. What computational strategies are recommended to predict biological activity and binding mechanisms?

- Approach :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using PubChem 3D conformers to model interactions with targets like kinases or GPCRs .

- Use DFT calculations (Gaussian 09) to assess electronic effects of substituents (e.g., cyano vs. nitro groups) on reactivity .

- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Design :

- Variable substituents : Modify the piperazine (e.g., 4-phenyl vs. 4-methyl) or pyridine (cyano vs. acetyl) groups .

- Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .

- Example SAR Table :

| Substituent (R) | Target Activity (IC₅₀, μM) | Selectivity Index |

|---|---|---|

| 4-Methylpiperazine | 0.45 ± 0.02 | 12.5 |

| 4-Phenylpiperazine | 1.20 ± 0.15 | 5.8 |

| Data adapted from pyridine-based analogs in . |

Q. How should researchers address contradictory bioactivity data across studies?

- Analysis :

- Replicate experiments : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and assay conditions (pH, serum concentration) .

- Control variables : Test for batch-to-batch compound variability using HPLC and elemental analysis .

- Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Challenges :

- Catalyst efficiency : Pd leaching in cross-coupling; switch to immobilized catalysts or flow chemistry .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Mitigation : Use continuous flow reactors to enhance heat/mass transfer and reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.